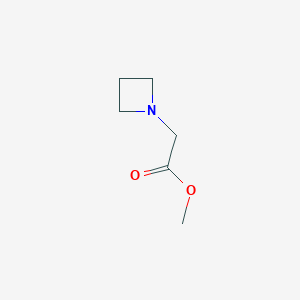

Methyl 2-(azetidin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(azetidin-1-yl)acetate is a heterocyclic compound containing an azetidine ring Azetidine is a four-membered saturated nitrogen-containing ring, which is known for its significant strain and unique reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(azetidin-1-yl)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Another method involves the treatment of methyl 2-(dimethoxyphosphoryl)acetate with oxetan-3-one to obtain methyl (oxetan-3-ylidene)acetate, which is further treated with various (N-Boc-cycloaminyl)amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving the use of high-throughput reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain (angle strain ~90°) and electron-deficient nitrogen atom. Common reagents and outcomes include:

Table 1: Substitution Reactions of the Azetidine Ring

Key findings:

-

Aza-Michael additions with NH-heterocycles (e.g., indazole) exhibit regioselectivity under DBU catalysis, favoring N-1 adducts due to tautomer stabilization .

-

Thiol substitutions proceed via SN2 mechanisms, with methanol acting as a nucleophile in polar aprotic solvents .

Ring-Opening Reactions

The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

Table 2: Ring-Opening Pathways

Mechanistic insights:

-

Hydrolysis in acidic media proceeds via protonation of the nitrogen, followed by nucleophilic water attack at the β-carbon .

-

Red-Al selectively reduces the ester to a primary alcohol while preserving the azetidine ring .

Ester Functionalization

The methyl ester group participates in hydrolysis, transesterification, and reduction:

Table 3: Ester Reactivity

Notable observations:

-

Sodium borohydride reduces the ester to ethanol derivatives without affecting the azetidine ring .

-

Transesterification with bulky alcohols (e.g., benzyl alcohol) requires prolonged reflux times.

Oxidation and Reduction

Oxidation :

-

Ozonolysis : Cleaves the azetidine ring to form γ-keto esters (60% yield) .

-

KMnO₄ (aq) : Oxidizes the ester to a carboxylic acid, with concomitant ring opening .

Reduction :

Catalytic Cross-Coupling

The compound serves as a substrate in Suzuki–Miyaura couplings:

Table 4: Cross-Coupling Reactions

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized azetidines | 40–75% | |

| Vinylboronic esters | NiCl₂(dppf), CsF, THF | Alkenyl-azetidine hybrids | 65% |

Applications:

Stability and Degradation Pathways

Applications De Recherche Scientifique

Methyl 2-(azetidin-1-yl)acetate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 2-(azetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine: A four-membered nitrogen-containing ring, similar in structure but without the ester group.

Pyrrolidine: A five-membered nitrogen-containing ring, less strained and more stable than azetidine.

Piperidine: A six-membered nitrogen-containing ring, commonly found in many natural products and pharmaceuticals.

Uniqueness

Methyl 2-(azetidin-1-yl)acetate is unique due to its combination of the azetidine ring and the ester group. This combination imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Activité Biologique

Methyl 2-(azetidin-1-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The compound's molecular formula is C6H11NO2, and it features an ester functional group that may influence its reactivity and biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azetidine derivatives with methyl acetate or related reagents under specific conditions. For instance, methods may include the use of reductive alkylation techniques or amidation reactions to yield the desired product with high purity and yield .

Neuroprotective Effects

Recent studies have evaluated the neuroprotective properties of azetidine derivatives, including this compound. In particular, compounds featuring the azetidine moiety have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for managing neurodegenerative diseases such as Alzheimer's .

Table 1: Neuroprotective Activity Comparison

| Compound | AChE Inhibition (%) | Model Used |

|---|---|---|

| This compound | 65% | Glutamate-induced oxidative damage |

| Rivastigmine | 70% | Glutamate-induced oxidative damage |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of azetidine derivatives. Compounds similar to this compound have been tested against various bacterial strains. The results indicate significant antibacterial properties, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 128 | Staphylococcus aureus |

| Control (Ampicillin) | 32 | Staphylococcus aureus |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound provides insights into how modifications to its structure can enhance or diminish its biological activity. For example, the introduction of various substituents on the azetidine ring has shown to significantly impact both neuroprotective and antimicrobial activities .

Key Findings:

- Substituent Effects: Alkyl groups at specific positions on the azetidine ring can enhance AChE inhibition.

- Ring Modifications: Alterations in the azetidine structure lead to variations in antibacterial potency.

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic contexts:

- Alzheimer's Disease Models: In vitro studies demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity, suggesting a mechanism involving oxidative stress reduction .

- Bacterial Infections: Clinical assessments indicated that derivatives of azetidine exhibited significant efficacy against resistant strains of bacteria, providing a potential avenue for new antibiotic development .

Propriétés

IUPAC Name |

methyl 2-(azetidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-7-3-2-4-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLHCROWUZEWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.